molecular formula C14H23N3O2 B12895959 N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide CAS No. 62347-77-7

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Cat. No.: B12895959
CAS No.: 62347-77-7
M. Wt: 265.35 g/mol
InChI Key: UCIRBSWAVLRSHT-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring .

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety.

Properties

CAS No.

62347-77-7

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H23N3O2/c1-3-4-10-17(14-15-11(2)16-19-14)13(18)12-8-6-5-7-9-12/h12H,3-10H2,1-2H3

InChI Key

UCIRBSWAVLRSHT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C2CCCCC2

Origin of Product

United States

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